molecular formula C9H10BrN3 B13572758 4-bromo-1-isopropyl-1H-benzo[d][1,2,3]triazole

4-bromo-1-isopropyl-1H-benzo[d][1,2,3]triazole

Cat. No.: B13572758
M. Wt: 240.10 g/mol
InChI Key: ZDMVLGNNICPFQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-1-(propan-2-yl)-1H-1,2,3-benzotriazole is a heterocyclic compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound features a bromine atom and an isopropyl group attached to the benzotriazole ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(propan-2-yl)-1H-1,2,3-benzotriazole typically involves the bromination of 1-(propan-2-yl)-1H-1,2,3-benzotriazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-(propan-2-yl)-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of substituted benzotriazoles.

    Oxidation: Formation of benzotriazole oxides.

    Reduction: Formation of de-brominated benzotriazoles.

Scientific Research Applications

4-bromo-1-(propan-2-yl)-1H-1,2,3-benzotriazole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmacophore in drug discovery and development.

    Industry: Utilized in the production of corrosion inhibitors, UV stabilizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-1-(propan-2-yl)-1H-1,2,3-benzotriazole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the benzotriazole ring play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,3-benzotriazole: Lacks the bromine and isopropyl groups, making it less reactive in certain chemical reactions.

    4-chloro-1-(propan-2-yl)-1H-1,2,3-benzotriazole: Similar structure but with a chlorine atom instead of bromine, which affects its reactivity and applications.

    4-bromo-1H-1,2,3-benzotriazole: Lacks the isopropyl group, leading to different chemical properties and applications.

Uniqueness

4-bromo-1-(propan-2-yl)-1H-1,2,3-benzotriazole is unique due to the presence of both the bromine atom and the isopropyl group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H10BrN3

Molecular Weight

240.10 g/mol

IUPAC Name

4-bromo-1-propan-2-ylbenzotriazole

InChI

InChI=1S/C9H10BrN3/c1-6(2)13-8-5-3-4-7(10)9(8)11-12-13/h3-6H,1-2H3

InChI Key

ZDMVLGNNICPFQV-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C(=CC=C2)Br)N=N1

Origin of Product

United States

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